2-Hydroxy-2-methylpentanenitrile
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Overview
Description
2-Hydroxy-2-methylpentanenitrile is an organic compound with the molecular formula C6H11NO. It is a cyanohydrin, which means it contains both a hydroxyl group (-OH) and a nitrile group (-CN) attached to the same carbon atom. This compound is optically active and can be produced using specific enzymes such as hydroxynitrile lyase from Manihot esculenta .
Scientific Research Applications
2-Hydroxy-2-methylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound’s optically active form can be used to study enzyme-catalyzed reactions and stereochemistry.
Medicine: It serves as a precursor for the synthesis of various medicinal compounds.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
Target of Action
Nitriles, the class of organic compounds to which 2-hydroxy-2-methylpentanenitrile belongs, are known to interact with various biological targets depending on their structure and functional groups .
Mode of Action
The mode of action of this compound involves its interaction with its targets. As a nitrile, it can undergo various chemical reactions, such as addition and substitution reactions . For instance, aldehydes and ketones can undergo an addition reaction with hydrogen cyanide to produce a hydroxynitrile . In the case of this compound, it is formed from the reaction of propanone (a ketone) with hydrogen cyanide .
Biochemical Pathways
Nitriles and their derivatives are known to participate in various biochemical pathways, influencing the synthesis and degradation of many biomolecules .
Pharmacokinetics
The pharmacokinetic properties of a compound are influenced by its molecular structure and physicochemical properties such as molecular weight and solubility . This compound has a molecular weight of 113.158 Da , which may influence its absorption and distribution in the body.
Result of Action
The interaction of nitriles with biological targets can lead to various cellular responses, depending on the specific target and the cellular context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and temperature .
Safety and Hazards
2-Hydroxy-2-methylpentanenitrile is harmful if swallowed and causes serious eye damage. It is also suspected of damaging the unborn child. If swallowed, it is advised to rinse the mouth and not induce vomiting. If it comes into contact with the eyes, rinse cautiously with water for several minutes .
Future Directions
The future directions of 2-Hydroxy-2-methylpentanenitrile research could involve exploring its synthetic utility for the construction of diverse N/O-containing heterocyclic frameworks . This could lead to the development of new multicomponent strategies complying with Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .
Biochemical Analysis
Biochemical Properties
2-Hydroxy-2-methylpentanenitrile is involved in biochemical reactions as a cyanohydrin . Cyanohydrins are compounds with both a hydroxy (-OH) and cyanide (-CN) functional group . The cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate .
Molecular Mechanism
The molecular mechanism of this compound involves the nucleophilic addition of hydrogen cyanide to carbonyl compounds . In this two-step process, the cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate. This intermediate then quickly reacts with a proton to form a 2-hydroxynitrile compound .
Preparation Methods
2-Hydroxy-2-methylpentanenitrile can be synthesized through several methods:
From Aldehydes and Ketones: This compound can be prepared by the addition of hydrogen cyanide to aldehydes or ketones.
From Halogenoalkanes: Halogenoalkanes can be converted to nitriles by heating them with sodium or potassium cyanide in ethanol.
Chemical Reactions Analysis
2-Hydroxy-2-methylpentanenitrile undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen cyanide for nucleophilic addition, phosphorus pentoxide for dehydration, and various reducing agents for reduction reactions .
Comparison with Similar Compounds
2-Hydroxy-2-methylpentanenitrile can be compared with other cyanohydrins such as:
2-Hydroxy-2-methylpropanenitrile: Similar in structure but with a different alkyl group.
2-Hydroxy-2-phenylacetonitrile: Contains a phenyl group instead of an alkyl group.
2-Hydroxy-2-methylbutanenitrile: Differs by one carbon in the alkyl chain.
The uniqueness of this compound lies in its specific molecular structure, which influences its reactivity and applications .
Properties
IUPAC Name |
2-hydroxy-2-methylpentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-4-6(2,8)5-7/h8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTBWZRLSYDMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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